2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone
Description
Properties
CAS No. |
33245-76-0 |
|---|---|
Molecular Formula |
C10H10BrNO5 |
Molecular Weight |
304.09 g/mol |
IUPAC Name |
2-bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H10BrNO5/c1-16-9-3-6(8(13)5-11)7(12(14)15)4-10(9)17-2/h3-4H,5H2,1-2H3 |
InChI Key |
CCDONIOLJZLXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
- Reaction : Bromination of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone with bromine.
- Solvent : Commonly chloroform or dichloromethane.
- Conditions : Room temperature or slightly below, with controlled addition of bromine to avoid overbromination.
- Mechanism : Electrophilic substitution at the alpha position of the ketone, forming the alpha-bromo ketone.
- Outcome : Formation of 2-bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone with good selectivity.
This method is widely used in both laboratory and industrial settings due to its straightforwardness and efficiency.
Industrial Considerations
- Industrial scale synthesis optimizes reaction parameters such as temperature, bromine addition rate, and solvent volume to maximize yield and purity.
- Continuous flow reactors and automated systems are sometimes employed to improve reproducibility and scalability.
- Purification typically involves extraction, washing, drying, and crystallization steps.
- Chromatographic purification is generally avoided on large scale due to complexity and cost.
Alternative Synthetic Routes and Related Processes
While direct bromination is the main route, related synthetic strategies have been reported in patents and literature involving:
- Condensation and reduction sequences : For example, condensation of 2-bromo-4,5-dimethoxybenzaldehyde with acetonitrile followed by reduction to related intermediates, which can be further transformed into derivatives of the target compound.
- One-pot cyclization reactions : Involving 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone analogs for related heterocyclic compounds, demonstrating the versatility of alpha-bromo ketones in synthesis.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Nitration of 3,4-dimethoxyacetophenone | 98% HNO3, CH2Cl2, -10 °C, 2 h | Formation of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone | 89.4% yield, yellow solid |
| Bromination of nitro ketone | Br2, chloroform or CH2Cl2, room temp | Alpha-bromination at ethanone position | High yield, pure alpha-bromo ketone |
| Industrial scale optimization | Controlled bromine addition, continuous flow reactors | Avoid chromatographic purification | Scalable, efficient production |
Research Findings and Analytical Data
- The bromination reaction is highly selective for the alpha position of the ketone adjacent to the aromatic ring bearing electron-withdrawing nitro and electron-donating methoxy groups.
- The presence of the nitro group influences the reactivity and stability of the intermediate and final products.
- Purity and identity of the product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as melting point analysis.
- The compound’s molecular weight is approximately 304.09 g/mol, consistent with the addition of bromine to the nitro-methoxy substituted ethanone.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromo ketone group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles:
| Reactant | Conditions | Product | Key Features |
|---|---|---|---|
| Piperidine | EtOH, reflux (4 hrs) | 1-(4,5-Dimethoxy-2-nitrophenyl)-2-piperidin-1-yl-ethanone | Retains nitro group; yields >85% |
| Sodium hydrosulfide | THF, 0°C → RT (2 hrs) | 1-(4,5-Dimethoxy-2-nitrophenyl)-2-mercaptoethanone | Forms thiol derivative for S-alkylation |
| Potassium cyanide | DMF, 60°C (6 hrs) | 2-Cyano-1-(4,5-dimethoxy-2-nitrophenyl)ethanone | Cyanide displacement; moderate yield |
Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>2 pathway, facilitated by the electron-withdrawing nitro group stabilizing the transition state.
Elimination Reactions
Base-induced elimination generates α,β-unsaturated ketones:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| DBU | DCM | 25°C | 1-(4,5-Dimethoxy-2-nitrophenyl)prop-2-en-1-one | 78% |
| K<sub>2</sub>CO<sub>3</sub> | Acetone | Reflux | Same as above | 65% |
Structural Impact :
The resulting enone system enhances electrophilicity for Diels-Alder or Michael additions .
Reduction of Nitro Group
Catalytic hydrogenation selectively reduces the nitro group:
| Catalyst | Solvent | Pressure | Product | Notes |
|---|---|---|---|---|
| Pd/C | EtOAc | 1 atm H<sub>2</sub> | 1-(2-Amino-4,5-dimethoxyphenyl)-2-bromoethanone | Retains bromo ketone |
| Fe/HCl | EtOH-H<sub>2</sub>O | Ambient | Same as above | Lower selectivity |
Applications :
The amine product serves as a precursor for heterocyclic syntheses (e.g., indoles, benzodiazepines) .
Condensation with Hydrazides
Reacts with hydrazides to form hydrazones:
| Hydrazide | Conditions | Product | Biological Relevance |
|---|---|---|---|
| 2-Methylbenzohydrazide | MeOH, reflux (3 hrs) | N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide | Anticancer activity in vitro |
| Nicotinohydrazide | EtOH, Δ (4 hrs) | Nicotinoyl hydrazone derivative | Potential antimicrobial agent |
Mechanism :
Keto-enol tautomerization enables Schiff base formation, stabilized by conjugation.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Product | Proposed Pathway |
|---|---|---|---|
| 365 nm | MeCN | Spirodienedione intermediate | Photoenolization → cyclization |
| 254 nm | Benzene | p-Quinone methide | Norrish-type cleavage |
Applications :
Photoreactions enable controlled release systems or photodynamic therapy agents .
Comparative Reactivity Table
Key reaction pathways vs. structural analogs:
Key Factors :
Scientific Research Applications
Pharmaceutical Development
- Lead Compound in Drug Discovery :
-
Biological Activity :
- The presence of the nitro group enhances biological activity, allowing for participation in redox reactions within biological systems. This makes it a candidate for further exploration in therapeutic applications.
Materials Science
- Synthesis of Advanced Materials :
Case Study 1: Anti-Cancer Research
In a study examining compounds similar to 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone, researchers found that derivatives exhibited significant cytotoxic effects against various cancer cell lines. The study emphasized the importance of the nitro group in enhancing these effects through mechanisms involving oxidative stress and apoptosis induction.
Case Study 2: Material Science Innovations
Another research project focused on using 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The findings indicated that incorporating this compound into polymer matrices improved overall performance compared to conventional materials .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on formula C₁₀H₁₀BrNO₅.
Key Observations :
- Electronic Effects : The coexistence of methoxy and nitro groups in the target compound creates a balance between electron-donating and withdrawing effects, influencing its reactivity in substitution and coupling reactions .
- Melting Points: Hydroxyl-substituted analogs (e.g., 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone) exhibit higher melting points due to hydrogen bonding .
- Molecular Weight : Nitro and bromine substituents increase molecular weight, affecting solubility and handling requirements.
Biological Activity
2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H10BrNO5 and a molecular weight of approximately 292.09 g/mol. Its structure features a bromo group and a 4,5-dimethoxy-2-nitrophenyl group, which contribute to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data tables.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structures to 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone may exhibit significant anticancer properties. The presence of the nitro group is associated with enhanced biological activity due to its ability to participate in redox reactions within biological systems.
Case Study:
A study evaluated the cytotoxic effects of various nitrophenyl derivatives on cancer cell lines. The results showed that derivatives similar to 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone displayed potent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound induced apoptosis and arrested the cell cycle in a dose-dependent manner.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone | 12.5 | MCF-7 |
| 4-Nitrophenol | 30.0 | A549 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been investigated through various in vitro assays. It demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In a study assessing the anti-inflammatory effects of similar compounds, 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone exhibited an IC50 value of 15 µM in inhibiting nitric oxide production in RAW264.7 macrophages.
| Compound | IC50 (µM) | Inflammatory Marker |
|---|---|---|
| 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone | 15 | Nitric Oxide |
| Aspirin | 20 | Nitric Oxide |
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored against various bacterial strains. The presence of both bromine and nitro substituents enhances its interaction with microbial targets.
Case Study:
A comparative study tested the antimicrobial efficacy of several compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone had a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone | 8 | Staphylococcus aureus |
| Gentamicin | 10 | Staphylococcus aureus |
The biological activity of 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Binding: It can interact with specific receptors that modulate immune responses.
- Redox Activity: The nitro group participates in redox reactions that can lead to oxidative stress in target cells.
Q & A
Basic: What are the established synthetic routes for 2-Bromo-1-(4,5-dimethoxy-2-nitrophenyl)ethanone?
Answer:
A common method involves bromination of a pre-functionalized acetophenone derivative. For example, bromine (Br₂) in chloroform (CHCl₃) can selectively brominate the α-position of the ketone group in aromatic acetophenones under controlled conditions . Similar protocols for brominated acetophenones (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) achieve yields of ~85% after recrystallization from diethyl ether. Key steps include:
Substrate preparation : Start with a nitrated, methoxy-substituted acetophenone precursor.
Bromination : Add Br₂ dropwise in CHCl₃ at 0–25°C to avoid over-bromination.
Work-up : Neutralize excess Br₂ with NaHCO₃ and Na₂S₂O₃, followed by solvent removal and recrystallization .
Basic: How is X-ray crystallography used to confirm the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For brominated acetophenones:
- Crystal growth : Dissolve the compound in a solvent like ethyl acetate or ether, and allow slow evaporation.
- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 305 K.
- Refinement : SHELX software (e.g., SHELXL) refines atomic coordinates, thermal parameters, and occupancy factors. A typical R-factor < 0.06 indicates high accuracy .
Basic: What are the key physical properties (e.g., melting point, stability) of this compound?
Answer:
- Melting point : Reported as 128°C for structurally similar bromoacetophenones (e.g., 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone) .
- Stability : Limited data available, but bromo-ketones are generally moisture-sensitive. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition .
- Molar mass : ~285–310 g/mol (exact value depends on substituents) .
Advanced: What reaction mechanisms govern the bromination of the acetophenone core?
Answer:
Bromination occurs via an electrophilic aromatic substitution (EAS) mechanism:
Generation of Br⁺ : Br₂ reacts with CHCl₃ to form a bromonium ion (Br⁺).
Ketone activation : The electron-withdrawing nitro and methoxy groups direct Br⁺ to the α-position of the ketone.
Regioselectivity : Steric and electronic effects from substituents (e.g., nitro at C-2, methoxy at C-4/C-5) influence bromine placement. Computational modeling (DFT) can predict reactive sites .
Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Answer:
Discrepancies in NMR or IR data may arise from:
- Solvent effects : Compare shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Tautomerism : Nitro and methoxy groups may induce keto-enol tautomerism, altering peak positions.
- Impurities : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Answer:
- Protecting groups : Temporarily protect reactive sites (e.g., methoxy groups) during bromination or nitration.
- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance reaction rates in nitration steps.
- Workflow : Employ flow chemistry for exothermic bromination steps to improve control and scalability .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles .
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Spill management : Neutralize spills with sodium thiosulfate to reduce Br₂ .
Advanced: How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The nitro group acts as a strong electron-withdrawing group , enabling:
- Suzuki-Miyaura coupling : Facilitates palladium-catalyzed aryl-bromide coupling with boronic acids.
- Reduction : Nitro groups can be selectively reduced to amines (e.g., using H₂/Pd-C) for further functionalization.
Challenge : Competing reactivity of the bromo and nitro groups requires careful catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
